2-(Pyridin-3-ylmethyl)piperazine hydrochloride
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Overview
Description
2-(Pyridin-3-ylmethyl)piperazine hydrochloride is a chemical compound with the molecular formula C10H16ClN3. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. This compound is of significant interest in various fields of scientific research due to its potential biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyridin-3-ylmethyl)piperazine hydrochloride typically involves the reaction of pyridine derivatives with piperazine. One common method is the alkylation of piperazine with 2-(chloromethyl)pyridine in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final compound is often purified through recrystallization or other separation techniques to obtain the hydrochloride salt form.
Chemical Reactions Analysis
Types of Reactions
2-(Pyridin-3-ylmethyl)piperazine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine ring can be modified by introducing different substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the piperazine ring.
Scientific Research Applications
2-(Pyridin-3-ylmethyl)piperazine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential interactions with biological targets, such as receptors and enzymes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and infections.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of 2-(Pyridin-3-ylmethyl)piperazine hydrochloride involves its interaction with specific molecular targets in the body. It can bind to receptors, such as histamine H3 receptors and sigma-1 receptors, modulating their activity and leading to various physiological effects. The compound’s ability to interact with these receptors makes it a potential candidate for the development of drugs targeting neurological and pain-related conditions .
Comparison with Similar Compounds
Similar Compounds
Piperidine derivatives: These compounds share a similar structure but have a different nitrogen atom arrangement.
Other piperazine derivatives: Compounds like 1-(2-pyridyl)piperazine and 1-(4-methylpiperazin-1-yl)pyridin-2-ylmethanone.
Uniqueness
2-(Pyridin-3-ylmethyl)piperazine hydrochloride is unique due to its specific substitution pattern, which imparts distinct biological activities. Its ability to interact with multiple receptor types sets it apart from other similar compounds, making it a versatile tool in scientific research .
Properties
Molecular Formula |
C10H16ClN3 |
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Molecular Weight |
213.71 g/mol |
IUPAC Name |
2-(pyridin-3-ylmethyl)piperazine;hydrochloride |
InChI |
InChI=1S/C10H15N3.ClH/c1-2-9(7-11-3-1)6-10-8-12-4-5-13-10;/h1-3,7,10,12-13H,4-6,8H2;1H |
InChI Key |
XARINCQKSJBCOS-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(CN1)CC2=CN=CC=C2.Cl |
Origin of Product |
United States |
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